molecular formula C18H20N2O B2579143 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 853752-46-2

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B2579143
CAS No.: 853752-46-2
M. Wt: 280.371
InChI Key: IVWHLLSCQUBJRK-UHFFFAOYSA-N
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Description

The compound “1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing and evaluating benzimidazole derivatives for their potential as pharmacological agents. For instance, benzimidazole acetohydrazide derivatives have been designed and synthesized, with a focus on their evaluation as epidermal growth factor receptor (EGFR) kinase inhibitors. These compounds, through their kinase inhibitor activity, could have implications in cancer research and treatment, demonstrating the versatility of benzimidazole derivatives in medicinal chemistry (Demirel et al., 2017).

Antimicrobial Activity

Another study explored the synthesis of substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl derivatives under different solvent conditions, identifying certain compounds with significant antimicrobial activity. This research underscores the potential of benzimidazole-related compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and fungi (Kottapalle & Shinde, 2021).

Catalysis and Chemical Synthesis

Benzimidazole compounds have also been investigated for their role in catalysis and chemical synthesis processes. For example, the oxidation of alcohols in substituted imidazolium ionic liquids using ruthenium catalysts demonstrates the utility of benzimidazole derivatives in green chemistry and organic synthesis, promoting more efficient and environmentally friendly chemical reactions (Farmer & Welton, 2002).

Protective Effects and Oxidative Stress

The protective effects of benzimidazole derivatives against ethanol-induced oxidative stress in mouse brain and liver have been explored, suggesting potential therapeutic applications in mitigating oxidative damage in tissues. This line of research indicates the broad therapeutic potential of benzimidazole derivatives, including neuroprotection and hepatoprotection (Aktay, Tozkoparan, & Ertan, 2005).

Mechanism of Action

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on the development of novel imidazole derivatives with improved pharmacological activities and safety profiles.

Properties

IUPAC Name

1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(21)18-19-16-11-5-6-12-17(16)20(18)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,21H,7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWHLLSCQUBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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